molecular formula C12H12IN B13671009 5-Iodo-4-isopropylquinoline

5-Iodo-4-isopropylquinoline

Cat. No.: B13671009
M. Wt: 297.13 g/mol
InChI Key: UPXLSJVKCNCAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 5-Iodo-4-isopropylquinoline can be achieved through various methods. One common approach involves the iodination of 4-isopropylquinoline. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or the use of recyclable catalysts to minimize waste and improve yield .

Chemical Reactions Analysis

5-Iodo-4-isopropylquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Iodo-4-isopropylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-4-isopropylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, they may inhibit DNA gyrase or topoisomerase IV in bacteria, leading to cell death . The iodine and isopropyl groups may enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

5-Iodo-4-isopropylquinoline can be compared with other quinoline derivatives, such as:

Properties

Molecular Formula

C12H12IN

Molecular Weight

297.13 g/mol

IUPAC Name

5-iodo-4-propan-2-ylquinoline

InChI

InChI=1S/C12H12IN/c1-8(2)9-6-7-14-11-5-3-4-10(13)12(9)11/h3-8H,1-2H3

InChI Key

UPXLSJVKCNCAHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=NC=C1)C=CC=C2I

Origin of Product

United States

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